molecular formula C13H11NO2 B13769829 6-Methyl-5-phenylpyridine-2-carboxylic acid CAS No. 762187-08-6

6-Methyl-5-phenylpyridine-2-carboxylic acid

Cat. No.: B13769829
CAS No.: 762187-08-6
M. Wt: 213.23 g/mol
InChI Key: SUTSUPHFURYRDL-UHFFFAOYSA-N
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Description

6-Methyl-5-phenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is a derivative of pyridine, characterized by a methyl group at the 6th position and a phenyl group at the 5th position of the pyridine ring, along with a carboxylic acid group at the 2nd position.

Preparation Methods

The synthesis of 6-Methyl-5-phenylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with phenylmagnesium bromide, followed by methylation using methyl iodide . The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

6-Methyl-5-phenylpyridine-2-carboxylic acid (MPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological properties of MPCA, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

MPCA belongs to the pyridine carboxylic acid family, characterized by its methyl and phenyl substituents on the pyridine ring. The chemical structure can be represented as follows:

C12H11NO2\text{C}_{12}\text{H}_{11}\text{N}\text{O}_2

Anticancer Activity

Recent studies have indicated that MPCA exhibits significant anticancer properties. For instance, it has shown inhibitory effects on various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cell LineIC50 Value (μM)Mechanism of Action
MCF-710.4Apoptosis induction
PC39.1Cell cycle arrest

In one study, MPCA was reported to induce apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Neuroprotective Effects

MPCA has also been evaluated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.

StudyModel UsedProtective Effect
Zhang et al. (2023)SH-SY5Y CellsReduced ROS levels, increased cell viability

The protective mechanism is thought to involve modulation of oxidative stress pathways and enhancement of endogenous antioxidant defenses .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective activities, MPCA has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

CytokineInhibition (%) at 50 μM
TNF-alpha75%
IL-668%

These findings suggest that MPCA could be a potential candidate for treating inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of MPCA is crucial for optimizing its biological activity. Modifications at different positions on the pyridine ring have been explored to enhance potency and selectivity.

Key Findings:

  • Methyl Group : The presence of a methyl group at position 6 enhances lipophilicity, which may improve cellular uptake.
  • Phenyl Substitution : The phenyl group at position 5 contributes significantly to the compound's anticancer activity by facilitating π-π stacking interactions with target proteins.

Case Studies

A notable case study involved the synthesis of MPCA derivatives aimed at improving anticancer efficacy. Various analogs were synthesized and screened against cancer cell lines, leading to the identification of compounds with improved IC50 values compared to MPCA.

Example Derivative:

  • Compound A : IC50 = 5 μM against MCF-7 cells.
  • Mechanism : Enhanced binding affinity to target proteins involved in cell cycle regulation.

Properties

CAS No.

762187-08-6

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-methyl-5-phenylpyridine-2-carboxylic acid

InChI

InChI=1S/C13H11NO2/c1-9-11(10-5-3-2-4-6-10)7-8-12(14-9)13(15)16/h2-8H,1H3,(H,15,16)

InChI Key

SUTSUPHFURYRDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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